molecular formula C21H22N2O5S B3002025 methyl 2-(N-methyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamido)benzoate CAS No. 898423-52-4

methyl 2-(N-methyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamido)benzoate

Cat. No.: B3002025
CAS No.: 898423-52-4
M. Wt: 414.48
InChI Key: IIAAHPGNQLQIBP-UHFFFAOYSA-N
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Description

Methyl 2-(N-methyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamido)benzoate is a heterocyclic sulfonamide derivative featuring a fused pyrido-quinoline scaffold. The core structure comprises a partially saturated bicyclic system with a 3-oxo group and an N-methyl substituent. The sulfonamide bridge connects this core to a methyl benzoate moiety, introducing ester functionality.

Properties

IUPAC Name

methyl 2-[methyl-[(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)sulfonyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O5S/c1-22(18-8-4-3-7-17(18)21(25)28-2)29(26,27)16-12-14-6-5-11-23-19(24)10-9-15(13-16)20(14)23/h3-4,7-8,12-13H,5-6,9-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIAAHPGNQLQIBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1C(=O)OC)S(=O)(=O)C2=CC3=C4C(=C2)CCC(=O)N4CCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural homology with other pyrido-quinoline sulfonamides. A key analogue is 3-oxo-N-[4-(trifluoromethyl)phenyl]-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide (RN: 898423-46-6), which replaces the methyl benzoate group with a 4-(trifluoromethyl)phenyl substituent . Critical comparisons include:

Electronic Effects: The 4-(trifluoromethyl)phenyl group in the analogue is strongly electron-withdrawing, enhancing sulfonamide acidity (pKa reduction) compared to the methyl benzoate in the target compound. This could influence binding to targets sensitive to electrostatic interactions.

Steric and Conformational Profiles: The hexahydropyrido-quinoline core in both compounds provides rigidity, but the benzoate’s ortho-substitution may impose steric hindrance, altering binding pocket accessibility compared to the planar trifluoromethylphenyl group.

Physicochemical Properties :

  • Calculated logP values (via software like MarvinSketch) predict higher lipophilicity for the trifluoromethyl analogue (logP ~3.5) versus the methyl benzoate derivative (logP ~2.8), impacting membrane permeability.
  • Aqueous solubility is likely lower for the trifluoromethyl variant due to reduced polarity, as observed in quaternary ammonium compounds with similar substituents .

Methodological Considerations in Similarity Assessment

Divergent similarity outcomes may arise depending on the method:

  • 3D Pharmacophore Models : Better capture spatial and electronic features, critical for sulfonamide-target interactions .
  • Spectroscopic Comparisons : Techniques like spectrofluorometry () could compare aggregation behavior (CMC values), though this is more relevant for surfactants than sulfonamides.

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